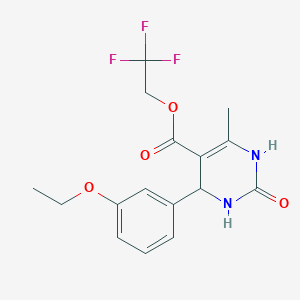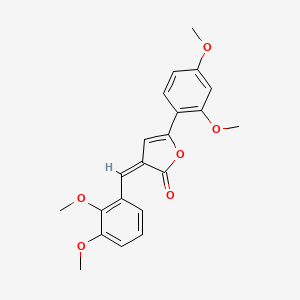![molecular formula C31H29N5O9S2 B5143922 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime, commonly known as BF-8, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
作用機序
BF-8 acts as a competitive inhibitor of dopamine, serotonin, and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, BF-8 increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. BF-8 also modulates the activity of ion channels and receptors, such as the NMDA receptor, by binding to specific sites and altering their conformation.
Biochemical and Physiological Effects:
BF-8 has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmission, modulation of ion channels and receptors, and the induction of neuroprotective effects. BF-8 has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
BF-8 has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit the uptake of dopamine, serotonin, and norepinephrine, which allows for the study of their individual effects on various physiological and pathological processes. However, BF-8 has a relatively low affinity for these transporters compared to other inhibitors, which may limit its effectiveness in certain experiments. BF-8 also has limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
将来の方向性
For research on BF-8 may include the development of more potent and selective inhibitors of neurotransmitter transporters, the investigation of its effects on other ion channels and receptors, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additional studies on the biochemical and physiological effects of BF-8 may also provide insights into its mechanism of action and potential therapeutic benefits.
合成法
BF-8 can be synthesized through various methods, including the reaction of 2,7-dibromo-9H-fluoren-9-one with potassium thiocyanate, followed by the reaction with piperazine and furoyl chloride. Another method involves the reaction of 2,7-dibromo-9H-fluoren-9-one with piperazine and furoyl chloride, followed by the reaction with sodium sulfite. These methods result in the formation of BF-8, which can be purified through recrystallization.
科学的研究の応用
BF-8 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to inhibit the uptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in various physiological and pathological processes. BF-8 has also been shown to modulate the activity of ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
特性
IUPAC Name |
[4-[7-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-9-hydroxyiminofluoren-2-yl]sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O9S2/c37-30(27-3-1-17-44-27)33-9-13-35(14-10-33)46(40,41)21-5-7-23-24-8-6-22(20-26(24)29(32-39)25(23)19-21)47(42,43)36-15-11-34(12-16-36)31(38)28-4-2-18-45-28/h1-8,17-20,39H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRTCZATOGVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)C7=CC=CO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,7-Bis({[4-(furan-2-carbonyl)piperazin-1-YL]sulfonyl})-9H-fluoren-9-ylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)



![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)